molecular formula C21H23N5O4 B2766642 3-(2-oxo-2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one CAS No. 2034586-99-5

3-(2-oxo-2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2766642
CAS No.: 2034586-99-5
M. Wt: 409.446
InChI Key: ZMRRTMATTANILG-UHFFFAOYSA-N
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Description

3-(2-oxo-2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C21H23N5O4 and its molecular weight is 409.446. The purity is usually 95%.
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Biological Activity

The compound 3-(2-oxo-2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one , with the CAS number 2034405-71-3, is a complex organic molecule that incorporates several pharmacologically relevant moieties. Its structure suggests potential for diverse biological activities, particularly in the realms of anticancer and neuropharmacological applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H23N5O4C_{21}H_{23}N_{5}O_{4}, with a molecular weight of approximately 409.4 g/mol. The compound features a pyrazolo[1,5-a]pyridine core linked to a piperazine group and a benzo[d]oxazole moiety, which collectively contribute to its biological properties.

PropertyValue
CAS Number2034405-71-3
Molecular FormulaC21H23N5O4
Molecular Weight409.4 g/mol
StructureStructure

Anticancer Activity

Research indicates that compounds containing pyrazolo and piperazine structures exhibit significant anticancer properties. Studies have shown that derivatives of pyrazolo compounds can induce cytotoxicity in various cancer cell lines. For instance, fused pyrazole derivatives were reported to have antitumor activity against colon cancer cell lines (CaCO-2) and showed cytotoxic effects on normal fibroblast (BHK) cell lines .

Neuropharmacological Effects

The incorporation of piperazine rings is often associated with neuropharmacological activity. Compounds similar to our target compound have been studied for their potential as antidepressants and anxiolytics . The structural motifs present in this compound suggest it may interact with neurotransmitter systems, thereby influencing mood and anxiety levels .

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The presence of carbonyl groups in the structure may enhance the ability of the compound to inhibit inflammatory pathways, which is a common mechanism in many therapeutic agents targeting chronic inflammatory conditions .

Case Studies and Research Findings

  • Study on Pyrazolo Derivatives : A study conducted on various pyrazolo derivatives highlighted their broad spectrum of biological activities including anticancer and anti-inflammatory effects. The study emphasized the importance of structural modifications in enhancing biological efficacy .
  • Neuropharmacological Evaluation : Another research focused on the neuropharmacological evaluation of piperazine-containing compounds demonstrated their potential in treating anxiety disorders and depression, suggesting that modifications to the piperazine structure can significantly impact their therapeutic profiles .
  • Antitumor Activity Assessment : In vitro assays have shown that compounds similar to our target compound exhibit significant cytotoxicity against specific cancer cell lines while sparing normal cells, indicating a favorable therapeutic index .

Properties

IUPAC Name

3-[2-oxo-2-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]ethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4/c27-19(14-25-17-6-1-2-7-18(17)30-21(25)29)23-9-11-24(12-10-23)20(28)15-13-22-26-8-4-3-5-16(15)26/h1-2,6-7,13H,3-5,8-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMRRTMATTANILG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)C(=O)CN4C5=CC=CC=C5OC4=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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